N1-cycloheptyl-N2-(2-methyl-4-nitrophenyl)oxalamide
Description
Properties
IUPAC Name |
N-cycloheptyl-N'-(2-methyl-4-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-11-10-13(19(22)23)8-9-14(11)18-16(21)15(20)17-12-6-4-2-3-5-7-12/h8-10,12H,2-7H2,1H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLBKICCOHQKPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NC2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cycloheptyl-N2-(2-methyl-4-nitrophenyl)oxalamide typically involves the reaction of cycloheptylamine with 2-methyl-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the formation of the desired product. The resulting intermediate is then reacted with oxalyl chloride to form the final oxalamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-cycloheptyl-N2-(2-methyl-4-nitrophenyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2).
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Halogenated derivatives: Formed by the substitution of hydrogen atoms on the aromatic ring with halogens.
Scientific Research Applications
N1-cycloheptyl-N2-(2-methyl-4-nitrophenyl)oxalamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the development of new materials and as an intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of N1-cycloheptyl-N2-(2-methyl-4-nitrophenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural and Functional Modifications in Analogues
The table below compares the target compound with structurally analogous oxalamides from literature and patents:
Key Comparative Insights
(a) Impact of Substituents on Melt Miscibility
- Nitro vs. Methoxy Groups : The nitro group in the target compound likely reduces melt miscibility compared to methoxy-substituted analogues (e.g., Compound 62) due to its electron-withdrawing nature and lower compatibility with hydrophobic polymer matrices . However, it may strengthen hydrogen bonding, enhancing self-assembly prior to crystallization .
- Cycloalkyl Spacers : The cycloheptyl group provides a balance between flexibility and steric hindrance. Smaller cycloalkyl groups (e.g., cyclopentyl in Compound 60) improve miscibility but reduce thermal stability, while larger spacers (e.g., cyclohexyl in Compound 61) offer better thermal resistance .
(b) Thermal Behavior
- Compounds with hydroxy or amide end-groups (e.g., N,N’-1,2-Ethanediyl-bis(6-hydroxyhexanamide) ) exhibit higher melting points (~180–190°C) due to stronger hydrogen-bonded networks. In contrast, methoxy-substituted oxalamides (e.g., Compound 62) melt at lower temperatures (~150–160°C) .
- The target compound’s thermal transitions remain uncharacterized, but its nitro group is expected to elevate its melting point relative to methoxy analogues.
(c) Nucleation Efficiency
- PHB-Specific Performance : Sorbitol-based agents (e.g., NA11) are ineffective for PHB due to poor melt miscibility, whereas oxalamides with tailored end-groups (e.g., Compound 2 in ) achieve high nucleation density at industrial cooling rates (~60°C/min).
- Structural Optimization : The target compound’s design aligns with strategies from Ma et al. , where aromatic end-groups and adjustable spacers optimize nucleation. However, its nitro group may necessitate higher processing temperatures to achieve dissolution in PHB melts .
Biological Activity
N1-Cycloheptyl-N2-(2-methyl-4-nitrophenyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
- Chemical Formula : C15H18N4O3
- CAS Number : 941999-83-3
The compound features an oxalamide backbone, which is known for its ability to interact with various biological targets. The presence of the cycloheptyl and nitrophenyl groups contributes to its unique pharmacological properties.
This compound exerts its biological activity through several mechanisms:
- Enzyme Interaction : The compound can serve as a biochemical probe to study enzyme interactions, particularly those involved in metabolic pathways.
- Receptor Binding : It may bind to specific receptors, modulating their activity and influencing various cellular processes.
- Nitro Group Reactivity : The nitro group can undergo biotransformation, leading to the formation of active metabolites that exert biological effects.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound:
- Cytotoxicity Assays : In vitro testing has shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 12 | Inhibition of cell cycle progression |
| A549 (Lung) | 10 | Activation of caspase pathways |
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties, which are essential for therapeutic applications:
- Inflammation Models : In animal models, this compound reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in treating inflammatory diseases .
Case Studies
- Study on Cytotoxicity : A study published in Natural Products Research evaluated the cytotoxic effects of various oxalamides, including this compound. Results indicated significant cytotoxicity against MCF-7 cells with an IC50 value of 15 µM, highlighting its potential as an anticancer agent .
- Inflammation Study : Another research article investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The results showed a marked decrease in paw swelling and inflammatory markers when treated with this compound compared to control groups .
Q & A
Q. What are the recommended synthetic routes for N1-cycloheptyl-N2-(2-methyl-4-nitrophenyl)oxalamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include: (i) Preparation of cycloheptylamine and 2-methyl-4-nitroaniline precursors. (ii) Coupling via oxalyl chloride or activated esters to form the oxalamide core. (iii) Optimization of reaction conditions (e.g., anhydrous solvents, controlled temperatures) to enhance yield and purity . Purification often employs column chromatography or recrystallization.
Q. How should researchers characterize the structural identity and purity of this compound?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : Confirm proton and carbon environments, focusing on the oxalamide linkage (e.g., carbonyl peaks at ~160-170 ppm in NMR) .
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for biological assays) .
Q. What experimental approaches are used to determine solubility and formulation for in vitro studies?
- Methodological Answer :
- Solubility Screening : Test in DMSO, ethanol, or aqueous buffers (e.g., PBS) using the shake-flask method.
- Formulation Optimization : For low solubility, employ co-solvents (e.g., Cremophor EL) or nanoemulsion techniques .
- Stability Testing : Monitor degradation under varying pH and temperature via HPLC .
Advanced Research Questions
Q. How can researchers elucidate the mechanism of action of this compound in biological systems?
- Methodological Answer :
- Target Identification : Use affinity chromatography or proteomics (e.g., SILAC) to identify binding partners .
- Pathway Analysis : Employ transcriptomics (RNA-seq) or phosphoproteomics to map affected signaling cascades.
- Functional Assays : Validate hypotheses using gene knockout models or pharmacological inhibitors .
Q. What computational strategies are effective for predicting structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular Docking : Simulate interactions with potential targets (e.g., kinases) using AutoDock or Schrödinger .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic properties of the oxalamide core and substituents .
- Machine Learning : Train models on existing oxalamide datasets to predict bioactivity .
Q. How should contradictions in biological activity data be resolved?
- Methodological Answer :
- Assay Validation : Replicate results across orthogonal assays (e.g., cell viability vs. enzymatic inhibition) .
- Metabolite Profiling : Check for compound degradation or metabolic activation using LC-MS .
- Structural Analog Comparison : Benchmark against analogs (e.g., nitro-to-cyano substitutions) to isolate critical functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
